2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
Overview
Description
LUF5834 is a potent nonribose agonist, activating A2A and A2B adenosine receptor.
Scientific Research Applications
Antimicrobial Properties
A study by Desai et al. (2015) focused on synthesizing a series of compounds similar to 2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile, evaluating their antimicrobial properties against various bacteria and fungi. Some of these compounds showed potent activity against organisms like Pseudomonas aeruginosa, Streptococcus pyogenes, Escherichia coli, Staphylococcus aureus, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai et al., 2015).
Corrosion Inhibition
Verma et al. (2019) investigated derivatives of a similar compound for their efficacy in inhibiting corrosion of mild steel in a hydrochloric acid solution. They found that a compound with a hydroxyl substitution demonstrated the highest corrosion inhibition efficiency (Verma et al., 2019).
Antioxidant and Antimicrobial Activities
Bassyouni et al. (2012) synthesized derivatives of 2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile, assessing their antioxidant and antimicrobial activities. Some compounds displayed significant activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012).
Synthesis and Characterization
Drescher et al. (1991) explored the synthesis of similar compounds, focusing on the conversion processes to create different derivatives. Their work contributed to the understanding of the chemical properties and potential applications of these compounds (Drescher et al., 1991).
properties
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6OS/c18-7-12-15(10-1-3-11(24)4-2-10)13(8-19)17(23-16(12)20)25-9-14-21-5-6-22-14/h1-6,24H,9H2,(H2,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHKDLYFKPBXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=NC=CN3)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125072 | |
Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile | |
CAS RN |
333962-91-7 | |
Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333962-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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